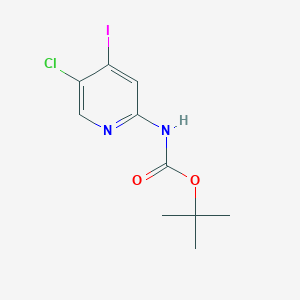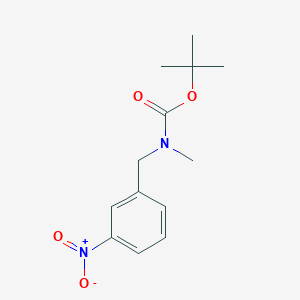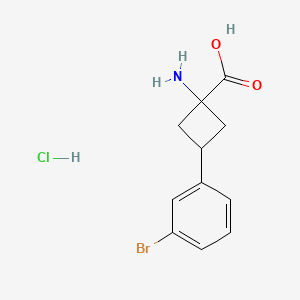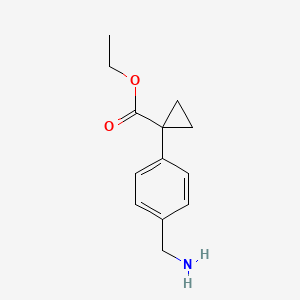
3-Bromo-4-isoxazolemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-bromo-1,2-oxazol-4-yl)methanol is a heterocyclic compound that contains a five-membered ring with one nitrogen and one oxygen atom. The presence of a bromine atom and a hydroxymethyl group makes this compound particularly interesting for various chemical reactions and applications. It is often used as an intermediate in the synthesis of more complex molecules due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-1,2-oxazol-4-yl)methanol typically involves the bromination of 1,2-oxazole derivatives. One common method is the reaction of 1,2-oxazole with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of bromine and to prevent over-bromination.
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is often carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the formation of the brominated product.
Industrial Production Methods
Industrial production of (3-bromo-1,2-oxazol-4-yl)methanol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and concentration of reactants can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(3-bromo-1,2-oxazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: The major products include (3-bromo-1,2-oxazol-4-yl)aldehyde and (3-bromo-1,2-oxazol-4-yl)carboxylic acid.
Reduction: The major product is (1,2-oxazol-4-yl)methanol.
Substitution: The major products depend on the nucleophile used, such as (3-azido-1,2-oxazol-4-yl)methanol or (3-methoxy-1,2-oxazol-4-yl)methanol.
科学的研究の応用
(3-bromo-1,2-oxazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (3-bromo-1,2-oxazol-4-yl)methanol involves its interaction with various molecular targets. The bromine atom and the hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules and influence biological pathways.
類似化合物との比較
Similar Compounds
- (3-bromo-5-(hydroxymethyl)-1,2-oxazol-4-yl)methanol
- (2-bromo-1,3-oxazol-4-yl)methanol
- (4-bromo-3-methoxy-1,2-oxazol-5-yl)methanol
Uniqueness
(3-bromo-1,2-oxazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom at the 3-position and the hydroxymethyl group at the 4-position allows for selective functionalization and derivatization, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
111303-37-8 |
|---|---|
分子式 |
C4H4BrNO2 |
分子量 |
177.98 g/mol |
IUPAC名 |
(3-bromo-1,2-oxazol-4-yl)methanol |
InChI |
InChI=1S/C4H4BrNO2/c5-4-3(1-7)2-8-6-4/h2,7H,1H2 |
InChIキー |
DWWKSWUMQHEBMZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NO1)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


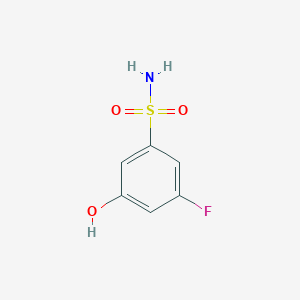
![2-[4-(Hydroxymethyl)phenoxy]benzonitrile](/img/structure/B13509505.png)
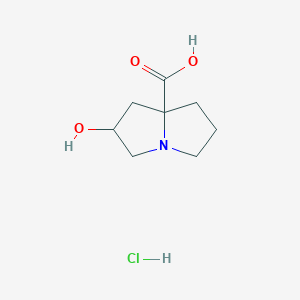
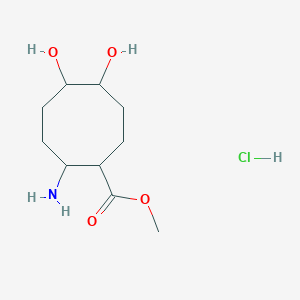


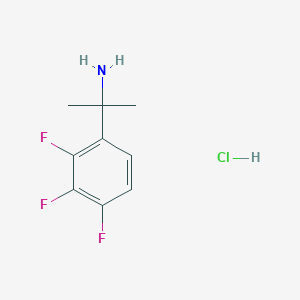
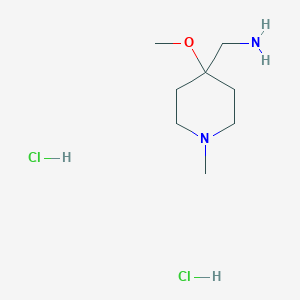
![Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13509567.png)
![1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B13509570.png)
